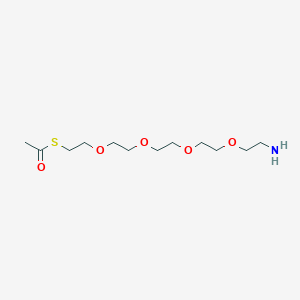
S-acetyl-PEG4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-acetyl-PEG4-amine: is a polyethylene glycol (PEG)-based compound used primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is known for its ability to enhance the solubility and stability of the molecules it is attached to, making it a valuable tool in various biochemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-acetyl-PEG4-amine typically involves the reaction of N-hydroxysuccinimide (NHS) esters with primary amine groups. The reaction conditions are mild and non-denaturing, usually performed in non-amine buffers at pH 7-9 and temperatures ranging from 4°C to 37°C. The reaction is specific to primary amines, resulting in the formation of stable amide bonds .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is typically stored desiccated at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: S-acetyl-PEG4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Deacetylation Reactions: The thioacetate group can be deacetylated with hydroxylamine to expose the sulfhydryl group for further conjugation.
Common Reagents and Conditions:
NHS Esters: React with primary amines at pH 7-9.
Hydroxylamine: Used for deacetylation to expose sulfhydryl groups.
Major Products Formed:
Amide Bonds: Formed from the reaction of NHS esters with primary amines.
Sulfhydryl Groups: Exposed after deacetylation with hydroxylamine.
Scientific Research Applications
Chemistry: S-acetyl-PEG4-amine is used in bioconjugation methods to incorporate sulfhydryl groups into proteins. This is particularly useful in crosslinking and immobilization applications .
Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility and stability. This makes it easier to study protein-protein interactions and other biochemical processes .
Medicine: In the medical field, this compound is used in the development of PROTACs, which are designed to selectively degrade target proteins. This has potential therapeutic applications in treating diseases such as cancer .
Industry: Industrially, this compound is used in the production of various bioconjugates and PEGylated compounds, which are essential in drug delivery systems and other pharmaceutical applications .
Mechanism of Action
S-acetyl-PEG4-amine functions by reacting with primary amines to form stable amide bonds. The thioacetate group can be deacetylated to expose a sulfhydryl group, which can then participate in further conjugation reactions. In the context of PROTACs, this compound acts as a linker that connects two ligands: one targeting an E3 ubiquitin ligase and the other targeting the protein of interest. This facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
Comparison with Similar Compounds
S-acetyl-PEG4-amine TFA: A trifluoroacetic acid salt form of this compound, used similarly in PROTAC synthesis.
SATA (N-succinimidyl S-acetylthioacetate): A non-PEG analog used for similar bioconjugation purposes.
Uniqueness: this compound is unique due to its PEG spacer arm, which provides increased solubility and reduced immunogenicity compared to non-PEG analogs. This makes it particularly valuable in applications requiring high solubility and stability .
Properties
Molecular Formula |
C12H25NO5S |
|---|---|
Molecular Weight |
295.40 g/mol |
IUPAC Name |
S-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C12H25NO5S/c1-12(14)19-11-10-18-9-8-17-7-6-16-5-4-15-3-2-13/h2-11,13H2,1H3 |
InChI Key |
PXNGVISWXZZUJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


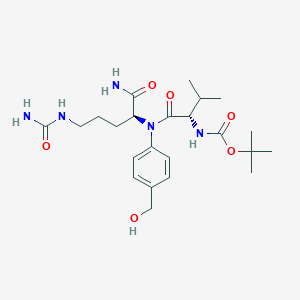
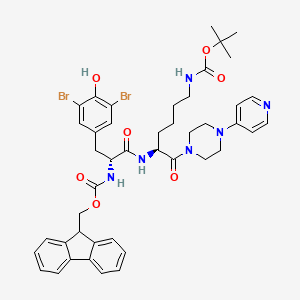
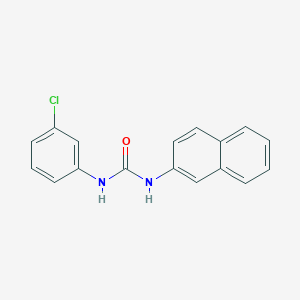
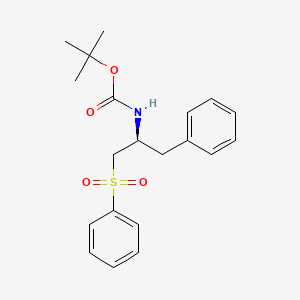
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea](/img/structure/B11831824.png)

![8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine](/img/structure/B11831848.png)

![(4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-amine](/img/structure/B11831854.png)
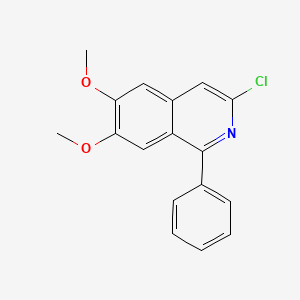
![3-Phenyl-7-pivaloyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B11831865.png)
![L-N-[4'-Boc-Piperidino]proline](/img/structure/B11831876.png)
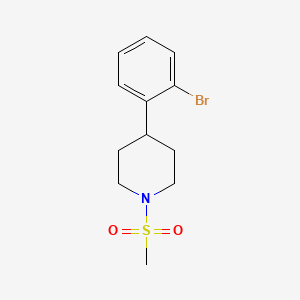
![(4aR,7R,8S,8aR)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831897.png)
